Proxifezone
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Overview
Description
Proxifezone is a pharmaceutical compound known for its potent anti-inflammatory and analgesic properties. It is a mixture of phenylbutazone and dextro-propoxyphene, which are combined to enhance its therapeutic effects . This compound is primarily used as an antidiarrheal drug and has applications in various fields of medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Proxifezone is synthesized by combining equimolecular amounts of phenylbutazone and dextro-propoxyphene. The reaction involves the esterification of (+)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol propionate with 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione . The reaction conditions typically include controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under stringent quality control measures. The process includes the purification of raw materials, precise control of reaction conditions, and thorough testing to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Proxifezone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites, which are studied for their pharmacological effects.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives that are studied for their potential therapeutic applications .
Scientific Research Applications
Proxifezone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of different reagents.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Studied for its anti-inflammatory and analgesic properties, as well as its potential use in treating various medical conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Proxifezone exerts its effects through multiple mechanisms:
Anti-inflammatory Action: Inhibits the synthesis of prostaglandins, which are mediators of inflammation.
Analgesic Action: Acts on the central nervous system to reduce pain perception.
Molecular Targets: this compound targets cyclooxygenase enzymes and opioid receptors, which play key roles in inflammation and pain pathways.
Comparison with Similar Compounds
Proxifezone is unique due to its combination of phenylbutazone and dextro-propoxyphene, which enhances its therapeutic effects. Similar compounds include:
Phenylbutazone: An anti-inflammatory drug used to treat pain and inflammation.
Dextro-propoxyphene: An opioid analgesic used to treat mild to moderate pain.
Compared to these individual compounds, this compound offers a synergistic effect, making it more effective in certain therapeutic applications .
Properties
CAS No. |
34427-79-7 |
---|---|
Molecular Formula |
C41H49N3O4 |
Molecular Weight |
647.8 g/mol |
IUPAC Name |
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate |
InChI |
InChI=1S/C22H29NO2.C19H20N2O2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h6-15,18H,5,16-17H2,1-4H3;4-13,17H,2-3,14H2,1H3/t18-,22+;/m1./s1 |
InChI Key |
CSCJLERKCQBWJV-MYXGOWFTSA-N |
Isomeric SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |
Origin of Product |
United States |
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